

## Commercial Suppliers of D-AP7 for Research: A Technical Guide

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Compound of Interest

| D(-)-2-Amino-7- | phosphonoheptanoic acid |
| Cat. No.: | B1669810 | Get Quote |

# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: D-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate recognition site on the NMDA receptor, D-AP7 blocks the receptor's activation by the endogenous agonist glutamate. This inhibitory action makes D-AP7 a valuable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in various neurological and psychiatric disorders, further highlighting the importance of selective antagonists like D-AP7 in developing potential therapeutic interventions.

This technical guide provides an overview of commercial suppliers of D-AP7 for research purposes, along with a compilation of its physicochemical properties. It also details experimental protocols for its use in key in vitro and in vivo research applications and illustrates the underlying signaling pathways and experimental workflows.

# Commercial Suppliers and Physicochemical Properties



D-AP7 is available from several reputable suppliers of research chemicals. The following table summarizes the key quantitative data for D-AP7 available from these vendors. Researchers should always refer to the supplier's specific certificate of analysis for batch-specific information.

Supplier	Catalog Number	Purity	Formulation	Storage	Solubility
Tocris Bioscience	0164	>98%	White solid	Room temperature	Soluble to 100 mM in 1eq. NaOH
MedchemExp ress	HY-107719	>98%	Solid	Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)	Soluble in DMSO
R&D Systems	0164	>98%	White solid	Store at room temperature	Soluble to 100 mM in 1eq. NaOH
Abcam	ab120004	>98%	Off-white solid	Store at room temperature	Soluble in 1eq. NaOH to 100mM and in DMSO
MedKoo Biosciences	555136	>98%	Crystalline solid	Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)	Soluble in DMSO



### **Chemical Properties:**

• IUPAC Name: (2R)-2-amino-7-phosphonoheptanoic acid

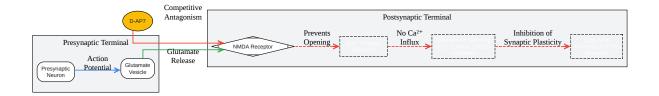
CAS Number: 81338-23-0

Molecular Formula: C7H16NO5P

• Molecular Weight: 225.18 g/mol

## **Signaling Pathway of D-AP7 Action**

D-AP7 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. The following diagram illustrates the signaling pathway affected by D-AP7.



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Caption: D-AP7 competitively inhibits glutamate binding to the NMDA receptor.

# Experimental Protocols In Vitro Electrophysiology: Patch-Clamp Recording

This protocol describes how to assess the effect of D-AP7 on NMDA receptor-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:



- Cultured neurons (e.g., hippocampal or cortical neurons)
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.4)
- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
- NMDA and glycine (co-agonist)
- D-AP7 stock solution (e.g., 10 mM in 1eq. NaOH)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

### Methodology:

- Prepare external and internal solutions and filter-sterilize.
- Prepare fresh dilutions of NMDA, glycine, and D-AP7 in the external solution on the day of the experiment.
- Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
- Establish a whole-cell patch-clamp recording from a neuron.
- Clamp the cell at a holding potential of -60 mV.
- To elicit NMDA receptor-mediated currents, apply a solution containing NMDA (e.g., 100  $\mu$ M) and glycine (e.g., 10  $\mu$ M) for a short duration (e.g., 2-5 seconds).
- After recording a stable baseline of NMDA-evoked currents, co-apply D-AP7 (e.g., 10-100 μM) with the NMDA and glycine solution.
- Observe the reduction in the amplitude of the inward current, indicating the antagonistic effect of D-AP7.
- Wash out D-AP7 by perfusing with the external solution and ensure the recovery of the NMDA-evoked current.



 Analyze the peak amplitude of the currents before, during, and after D-AP7 application to quantify the inhibition.

## In Vivo Behavioral Assay: Passive Avoidance Test

The passive avoidance test is used to assess the effect of D-AP7 on learning and memory in rodents.

#### Materials:

- Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment).
- Rodents (e.g., rats or mice).
- D-AP7 solution for injection (dissolved in sterile saline).
- · Vehicle control (sterile saline).

### Methodology:

- Habituation (Day 1): Place each animal in the light compartment of the apparatus and allow it to explore freely for a set period (e.g., 5 minutes). The door to the dark compartment remains open.
- Training (Day 2):
  - Administer D-AP7 or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30 minutes).
  - Place the animal in the light compartment.
  - Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
  - Remove the animal from the apparatus and return it to its home cage.
- Testing (Day 3):

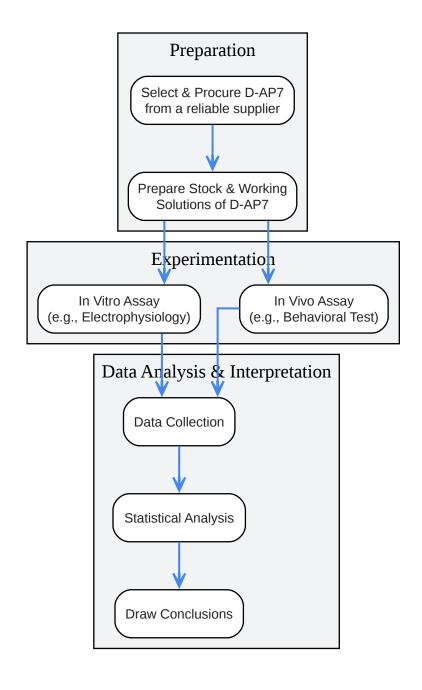


- Place the animal back into the light compartment.
- Measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of memory of the aversive stimulus.
- Compare the step-through latencies between the D-AP7-treated group and the vehicletreated group. A shorter latency in the D-AP7 group suggests an impairment of memory consolidation.

## **Experimental Workflow**

The following diagram outlines a typical experimental workflow for investigating the effects of D-AP7.





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**Caption:** A typical workflow for D-AP7 research.

Disclaimer: This guide is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional and governmental regulations and safety guidelines. The specific concentrations and protocols may need to be optimized for different experimental setups.



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